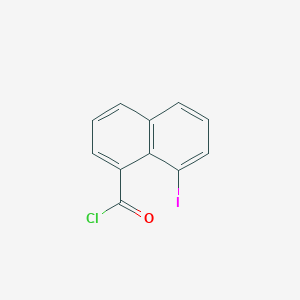

8-Iodonaphthalene-1-carbonyl chloride

Übersicht

Beschreibung

8-Iodonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₁H₆ClIO. It is a derivative of naphthalene, where an iodine atom is attached to the eighth position and a carbonyl chloride group is attached to the first position. This compound is primarily used in organic synthesis and research due to its unique reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodonaphthalene-1-carbonyl chloride typically involves the iodination of naphthalene followed by the introduction of the carbonyl chloride group. One common method includes:

Iodination of Naphthalene: Naphthalene is reacted with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to form 8-iodonaphthalene.

Formation of Carbonyl Chloride Group: The 8-iodonaphthalene is then treated with phosgene (carbonyl dichloride) under controlled conditions to introduce the carbonyl chloride group at the first position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Iodination: Large quantities of naphthalene are iodinated using industrial-grade

Biologische Aktivität

8-Iodonaphthalene-1-carbonyl chloride is a compound characterized by its unique structure, which includes an iodine atom attached to a naphthalene ring and a carbonyl chloride functional group. Its molecular formula is C₁₁H₈ClI O. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry, particularly for its biological activity.

The reactivity of this compound is primarily attributed to its carbonyl chloride group, which can participate in nucleophilic acyl substitution reactions. This allows the compound to react with various nucleophiles, leading to the formation of different derivatives. The iodine atom enhances the electrophilic character of the compound, making it a versatile building block in chemical transformations.

Biological Activity

Research indicates that this compound may exhibit significant pharmacological properties. Compounds containing naphthalene moieties have been associated with various biological activities, including anti-cancer and anti-inflammatory effects. The presence of the iodine atom may further enhance these activities due to its influence on electron density and molecular interactions.

The biological activity of this compound is believed to be linked to its ability to inhibit specific proteins involved in cancer progression. For instance, derivatives similar to this compound have been investigated as inhibitors for Anoctamin-1, a protein relevant in cancer therapy. The mechanism involves binding to active sites or allosteric sites on target proteins, modulating their activity and triggering downstream effects.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Anoctamin-1 Inhibition : A study focused on the inhibition of Anoctamin-1 by naphthalene derivatives, reporting promising results in reducing cancer cell proliferation.

- Anti-inflammatory Activity : Another investigation highlighted compounds derived from naphthalene that demonstrated significant anti-inflammatory effects in vitro.

These studies suggest that this compound and its derivatives could be valuable in developing therapeutic agents against cancer and inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, yielding moderate to high results depending on conditions such as temperature and solvent choice. Common methods include:

- Direct Halogenation : Involves the direct introduction of iodine into naphthalene derivatives.

- Acylation Reactions : Utilizing acyl chlorides under controlled conditions to introduce the carbonyl group.

Comparison with Related Compounds

A comparison table highlighting structural features and unique characteristics of compounds related to this compound is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Iodonaphthalene | Iodine at position 1 | Simpler structure; less steric hindrance |

| 8-Bromonaphthalene | Bromine instead of iodine | Higher reactivity due to bromine's electronegativity |

| Naphthalene-1-carbonyl chloride | Lacks iodine | More stable; broader application in synthesis |

| 8-Chloronaphthalene | Chlorine at position 8 | Less reactive than iodo derivative |

This table illustrates the unique attributes of this compound, particularly its combination of iodine's electrophilic nature and the carbonyl group's reactivity.

Eigenschaften

IUPAC Name |

8-iodonaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClIO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSAXFRCPZUNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.